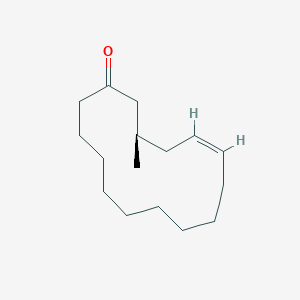

(R,Z)-5-Muscenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R,Z)-5-Muscenone, also known as this compound, is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Synthesis Techniques

The synthesis of (R,Z)-5-Muscenone has been achieved through several methods, including enantioselective aldol reactions and catalytic kinetic resolutions. These methods are crucial for producing the compound with high purity and specific stereochemical configurations.

- Enantioselective Aldol Reaction : This method utilizes ephedrine-type titanium reagents, achieving up to 70% enantiomeric excess. The process involves substrate-directed diastereoselective reduction followed by Grob fragmentation to yield the desired product .

- Kinetic Resolution : Another effective approach involves a CBS reduction coupled with a PdII-catalyzed transformation. This method demonstrates a high level of efficiency in producing this compound alongside (R)-muscone .

Olfactory Properties

Fragrance Industry Applications

This compound is primarily recognized for its musky scent, making it valuable in the fragrance industry. Its olfactory profile is characterized by:

- Musk Odor Characteristics : The compound exhibits strong binding affinities to human musk receptors OR5AN1 and OR1A1, which are critical for detecting musk scents. The interaction is primarily driven by hydrophobic and hydrogen bonding interactions, contributing significantly to its olfactory potency .

- Comparative Potency : Studies show that this compound has a higher binding affinity compared to other musk compounds, indicating its potential as a leading ingredient in perfumery formulations .

Therapeutic Applications

Potential Health Benefits

Recent research has begun to explore the therapeutic implications of this compound beyond its fragrance properties:

- Antioxidant and Anti-inflammatory Effects : Similar to other bioactive compounds, this compound may exhibit antioxidant properties that can mitigate oxidative stress-related diseases. Its anti-inflammatory effects could be beneficial in treating conditions such as arthritis and cardiovascular diseases .

- Neuropharmacological Effects : Preliminary studies suggest potential neuropharmacological benefits, which could open avenues for mental health treatments. The modulation of GABAergic pathways indicates that further investigation into its anxiolytic properties is warranted .

Data Table: Comparison of Synthesis Methods

| Synthesis Method | Yield (%) | Enantiomeric Excess (%) | Key Features |

|---|---|---|---|

| Enantioselective Aldol Reaction | High | Up to 70 | Utilizes ephedrine-type titanium reagents |

| Kinetic Resolution | Moderate | Varies | Involves CBS reduction and PdII-catalyzed steps |

Case Studies

- Case Study on Fragrance Development : A study demonstrated the successful incorporation of this compound into a high-end perfume line, resulting in enhanced scent longevity and complexity due to its potent musk profile. The fragrance was well-received in consumer trials, highlighting the compound's commercial viability.

- Therapeutic Exploration : Research conducted at Yale University examined the interaction between this compound and human musk receptors, revealing insights into its potential use as a therapeutic agent targeting neurodegenerative diseases. The findings suggest that further clinical studies could validate these applications .

特性

分子式 |

C16H28O |

|---|---|

分子量 |

236.39 g/mol |

IUPAC名 |

(3R,5Z)-3-methylcyclopentadec-5-en-1-one |

InChI |

InChI=1S/C16H28O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h8,10,15H,2-7,9,11-14H2,1H3/b10-8-/t15-/m1/s1 |

InChIキー |

NKMKFQCVDZVEJR-WKTRQSJXSA-N |

異性体SMILES |

C[C@@H]1C/C=C\CCCCCCCCCC(=O)C1 |

正規SMILES |

CC1CC=CCCCCCCCCCC(=O)C1 |

同義語 |

(R,Z)-5-muscenone 5-muscenone |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。